4H-Oxazol-5-one, 2-phenyl-4-(p-tolylhydrazono)-
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Overview
Description
4-[(Z)-2-(4-METHYLPHENYL)HYDRAZONO]-2-PHENYL-1,3-OXAZOL-5-ONE is a heterocyclic compound that features an oxazole ring substituted with a phenyl group and a hydrazono group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-2-(4-METHYLPHENYL)HYDRAZONO]-2-PHENYL-1,3-OXAZOL-5-ONE typically involves the reaction of ethyl 2-(4-methylphenyl)hydrazono-3-oxobutanoate with hydrazine hydrate. The diazotization of 4-methylaniline, followed by treatment with ethyl acetoacetate, affords the intermediate compound. This intermediate is then cyclized to form the desired oxazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-2-(4-METHYLPHENYL)HYDRAZONO]-2-PHENYL-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[(Z)-2-(4-METHYLPHENYL)HYDRAZONO]-2-PHENYL-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Z)-2-(4-METHYLPHENYL)HYDRAZONO]-2-PHENYL-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a role in the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
(Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one: Similar in structure but with different substituents, leading to varied biological activities.
2-(2,4-Dinitrophenyl)hydrazono-4-oxo-thiazolidine derivatives: These compounds share the hydrazono group but differ in the heterocyclic ring structure.
Uniqueness
4-[(Z)-2-(4-METHYLPHENYL)HYDRAZONO]-2-PHENYL-1,3-OXAZOL-5-ONE is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H13N3O2 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-[(4-methylphenyl)diazenyl]-2-phenyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C16H13N3O2/c1-11-7-9-13(10-8-11)18-19-14-16(20)21-15(17-14)12-5-3-2-4-6-12/h2-10,20H,1H3 |
InChI Key |
XUPDCQUZPMCZAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(OC(=N2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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